molecular formula C9H9ClF3NO B1282326 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 61062-56-4

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No.: B1282326
CAS No.: 61062-56-4
M. Wt: 239.62 g/mol
InChI Key: HEPPSEJUYWXQJV-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride possesses a well-defined molecular architecture characterized by specific geometric and electronic parameters. The compound exhibits the molecular formula C9H9ClF3NO with an average molecular mass of 239.621 atomic mass units and a monoisotopic mass of 239.032476 atomic mass units. The structural framework consists of a phenyl ring substituted with a trifluoromethyl group at the meta position, connected to an ethanone unit bearing an amino group at the alpha position.

The canonical structural representation demonstrates a linear arrangement where the trifluoromethyl group adopts the meta position relative to the carbonyl-bearing carbon chain. The molecular geometry features a planar aromatic system with the trifluoromethyl substituent extending perpendicular to the ring plane due to the tetrahedral carbon geometry. The ethanone side chain maintains a predominantly planar configuration, allowing for optimal overlap between the carbonyl group and the aromatic π-system.

Crystallographic analysis reveals important structural parameters that influence the compound's behavior in solid state. The presence of the hydrochloride salt form introduces additional intermolecular interactions through hydrogen bonding between the protonated amino group and the chloride anion. These interactions contribute to the overall crystal packing efficiency and influence the compound's physical properties such as melting point and solubility characteristics.

The molecular architecture exhibits specific bond lengths and angles that reflect the electronic influence of the substituents. The carbon-fluorine bonds in the trifluoromethyl group display typical lengths of approximately 1.35 Angstroms, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring shows slight elongation due to the electron-withdrawing nature of the fluorine atoms. The carbonyl carbon-carbon bond length reflects the partial double bond character resulting from resonance interactions with the aromatic system.

Structural Parameter Value Unit
Molecular Formula C9H9ClF3NO -
Average Molecular Mass 239.621 atomic mass units
Monoisotopic Mass 239.032476 atomic mass units
ChemSpider Identification 11210033 -
Chemical Abstracts Service Number 61062-56-4 -

Electronic Effects of the Trifluoromethyl Substituent

The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, exerting profound electronic effects on the molecular framework of this compound. The electronic influence of this substituent manifests through both inductive and resonance mechanisms, significantly altering the electron density distribution throughout the molecular structure. The meta positioning of the trifluoromethyl group creates asymmetric electronic effects that influence reactivity patterns and molecular interactions.

Hammett substituent constants provide quantitative measures of the electronic effects exerted by the trifluoromethyl group. The meta position exhibits a sigma value of 0.43, while the para position demonstrates a higher value of 0.54, indicating substantial electron-withdrawing capability. The inductive component contributes significantly with a sigma inductive value of 0.42, reflecting the strong electronegativity of the fluorine atoms and their cumulative effect on electron density withdrawal.

The electron-withdrawing nature of the trifluoromethyl substituent creates a significant dipole moment within the molecule, with the carbon bearing the trifluoromethyl group becoming electron-deficient. This electronic polarization extends throughout the aromatic system, affecting the reactivity of other positions on the benzene ring. The meta substitution pattern results in enhanced electrophilicity at the ortho and para positions relative to the trifluoromethyl group, while simultaneously deactivating the aromatic system toward electrophilic substitution reactions.

The carbonyl functionality experiences indirect electronic effects from the trifluoromethyl substituent through the aromatic π-system. The electron-withdrawing influence reduces electron density in the aromatic ring, which subsequently affects the extent of resonance stabilization available to the carbonyl group. This electronic perturbation manifests in altered infrared vibrational frequencies for the carbonyl stretch, typically observed at higher wavenumbers compared to unsubstituted acetophenone derivatives.

The amino group positioned alpha to the carbonyl experiences complex electronic interactions due to the competing electron-donating nature of the nitrogen atom and the electron-withdrawing influence transmitted through the aromatic system. The trifluoromethyl substituent reduces the overall electron density available for donation from the amino group, affecting both the basicity of the nitrogen center and the nucleophilicity of the amino functionality.

Electronic Parameter Trifluoromethyl Group Value Reference
Sigma Meta 0.43 -
Sigma Para 0.54 -
Sigma Inductive 0.42 -
Sigma Resonance 0.91 -
Hydrophobic Parameter Pi 0.88 -

Tautomeric Behavior and Protonation States

This compound exhibits complex tautomeric equilibria and protonation state behavior that significantly influence its chemical and physical properties. The presence of both amino and carbonyl functionalities creates multiple sites for protonation and tautomeric interconversion, with the hydrochloride salt form representing the predominant protonation state under normal conditions. The tautomeric behavior involves primarily keto-enol equilibria and amino-imino tautomerism, both of which are influenced by the electronic effects of the trifluoromethyl substituent.

The keto-enol tautomeric equilibrium represents the most significant tautomeric process in this compound, involving the interconversion between the ketone form and the corresponding enol structure. The electron-withdrawing trifluoromethyl group stabilizes the keto form by reducing electron density in the aromatic system, thereby decreasing the driving force for enolization. The meta positioning of the trifluoromethyl substituent creates an asymmetric electronic environment that favors the keto tautomer over potential enol forms.

Protonation behavior centers primarily on the amino functionality, which serves as the most basic site in the molecule. The amino group readily accepts protons to form the ammonium ion, resulting in the hydrochloride salt formation observed in the compound under study. The basicity of the amino group is modulated by the electron-withdrawing effects transmitted through the carbonyl group and the aromatic system from the trifluoromethyl substituent, resulting in reduced basicity compared to simple aliphatic amines.

The carbonyl oxygen represents a secondary protonation site under strongly acidic conditions, though this protonation occurs at significantly lower pH values compared to amino protonation. The electron-withdrawing influence of the trifluoromethyl group reduces the electron density on the carbonyl oxygen, decreasing its basicity and making protonation less favorable. When protonation does occur at the carbonyl oxygen, it results in formation of a carbocation that can undergo various rearrangement processes.

The hydrochloride salt form demonstrates enhanced stability compared to the free base, with the ionic character contributing to improved crystallinity and handling properties. The chloride anion forms hydrogen bonds with the protonated amino group, creating a stable ionic pair that influences the compound's solubility characteristics and thermal behavior. The salt formation also affects the tautomeric equilibria by stabilizing specific protonation states and reducing the mobility of protons within the molecular framework.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect the complex interplay between hydrophilic and lipophilic structural elements within the molecule. The hydrochloride salt form significantly enhances water solubility compared to the free base, while the trifluoromethyl substituent contributes to increased lipophilicity and organic solvent compatibility. Understanding these solubility patterns proves crucial for applications requiring specific solvation environments and for predicting behavior in biological systems.

The hydrophilic character of the compound derives primarily from the protonated amino group and the associated chloride anion, which readily participate in hydrogen bonding interactions with water molecules. The ionic nature of the hydrochloride salt promotes dissolution in polar protic solvents, with water representing the most favorable solvent system. The carbonyl functionality provides additional polar character through its capacity for hydrogen bond acceptance, further enhancing solubility in polar environments.

Lipophilic contributions arise predominantly from the aromatic ring system and the trifluoromethyl substituent, which impart organic solvent compatibility. The trifluoromethyl group exhibits a hydrophobic parameter pi value of 0.88, indicating substantial lipophilic character that enhances partitioning into organic phases. This lipophilicity balances the hydrophilic contributions from the ionic functionality, resulting in amphiphilic behavior that enables solubility in both aqueous and organic solvent systems.

Partition coefficient behavior reflects the dual nature of the compound's solvation preferences. The balance between hydrophilic and lipophilic contributions determines the distribution of the compound between immiscible solvent phases, with implications for bioavailability and membrane permeability. The trifluoromethyl substituent increases the octanol-water partition coefficient compared to non-fluorinated analogs, while the hydrochloride salt form moderates this effect through enhanced water solubility.

Temperature dependence of solubility follows typical patterns for organic hydrochloride salts, with increased thermal energy promoting dissolution in most solvent systems. The ionic character of the salt form results in relatively high temperature coefficients for aqueous solubility, while organic solvent solubility shows more modest temperature dependence. These solubility characteristics influence crystallization behavior and purification strategies employed in synthetic applications.

Thermal Stability and Degradation Pathways

Thermal stability analysis of this compound reveals specific degradation pathways and temperature-dependent decomposition processes that influence handling, storage, and processing conditions. The compound demonstrates reasonable thermal stability under normal storage conditions, with significant decomposition occurring only at elevated temperatures typical of synthetic reaction conditions or thermal analysis procedures. Understanding these thermal characteristics proves essential for safe handling and optimal synthetic utilization.

Primary decomposition pathways involve the loss of hydrogen chloride from the salt form, representing the initial thermal decomposition step. This dehydrohalogenation process occurs at moderate temperatures and results in regeneration of the free base form of the compound. The elimination of hydrogen chloride proceeds through a straightforward acid-base reaction mechanism, with the thermal energy providing sufficient activation energy to overcome the ionic attraction between the ammonium and chloride ions.

Secondary decomposition processes involve more complex molecular rearrangements and fragmentation reactions affecting the organic framework. The trifluoromethyl group demonstrates exceptional thermal stability due to the strong carbon-fluorine bonds, with decomposition typically requiring temperatures exceeding 400 degrees Celsius. When decomposition does occur, it results in formation of hydrogen fluoride as one of the primary gaseous products, along with various fluorinated organic fragments.

The amino functionality undergoes thermal decomposition through deamination processes, potentially involving formation of ammonia or nitrogen-containing gaseous products. The electron-withdrawing influence of the trifluoromethyl substituent affects the thermal stability of the amino group by reducing electron density and altering the bond strengths within the molecular framework. These electronic effects can either stabilize or destabilize specific bonds depending on the particular decomposition mechanism involved.

Carbonyl functionality demonstrates relative thermal stability compared to other functional groups present in the molecule, with decomposition typically involving carbon monoxide evolution or rearrangement to form alternative carbonyl-containing products. The aromatic ring system provides additional thermal stability through resonance stabilization, with ring opening and fragmentation occurring only under severe thermal stress conditions.

Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides, necessitating appropriate ventilation and safety precautions during thermal processing. The formation of these products follows predictable patterns based on the functional groups present, with hydrogen fluoride representing the most concerning decomposition product due to its high toxicity and corrosive properties.

Decomposition Product Formation Temperature Range Hazard Classification
Hydrogen Chloride 150-250°C Corrosive Gas
Hydrogen Fluoride >400°C Highly Toxic Gas
Carbon Oxides >300°C Toxic Gas
Nitrogen Oxides >350°C Toxic Gas

Properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPSEJUYWXQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538437
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
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Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61062-56-4
Record name Ethanone, 2-amino-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
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Record name 2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
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Preparation Methods

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation reaction represents one of the fundamental approaches for synthesizing 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride. This method typically involves a multi-step sequence:

  • Acylation of 3-(trifluoromethyl)benzene with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (AlCl₃ or FeCl₃)
  • Alpha-bromination of the resulting 3-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide
  • Amination of the alpha-bromo intermediate using ammonia or azide followed by reduction
  • Formation of the hydrochloride salt through treatment with hydrogen chloride

The Friedel-Crafts acylation step is particularly important as it establishes the initial ketone functionality. The trifluoromethyl group serves as a meta-director for electrophilic aromatic substitution, which favors formation of the desired 3-substituted product. Typical conditions for this reaction involve dichloromethane or nitrobenzene as solvent, temperatures of 0-25°C, and reaction times of 2-8 hours.

Grignard-Based Synthetic Routes

Grignard Reagent Formation and Utilization

A more modern approach to synthesizing this compound involves Grignard chemistry. This method offers potential advantages in terms of regioselectivity and yield:

  • Preparation of the Grignard reagent from 3-bromobenzotrifluoride:
    "To a mixture of Mg turnings (5.8 g), and dry THF (150 ml) under nitrogen atmosphere at room temperature in a 500 mL flask, catalytic iodine was added. Mixture of bromobenzotrifluoride (50 g) was added gradually using a dropping funnel at ~40-50°C. The reaction mixture was further stirred at 40-50°C for 2-4 h to obtain the Grignard reagent."

  • The Grignard reagent is then reacted with a suitable precursor containing the amino ketone functionality or a protected derivative.

  • If necessary, functional group transformations to establish the α-amino ketone structure.

  • Formation of the hydrochloride salt.

For optimal results, the formation of the Grignard reagent requires strictly anhydrous conditions and an inert atmosphere. The use of catalytic iodine or ethylene dibromide facilitates the initiation of the Grignard reaction.

Reaction with Ketene Intermediates

An efficient approach using Grignard chemistry involves reaction with ketene intermediates:

"The Grignard reagent was gradually added into a solution of ketene (28.3 g) in aromatic hydrocarbon (75 ml) in presence of complex prepared from catalytic amount of transition metal ligands preferably Fe ligands and organic aliphatic acid at 0 to -10°C in a 500 mL flask under N₂ atmosphere. The reaction mixture was further stirred at 0 to -10°C for 2-3h."

This approach generates the acetophenone structure, which can then be functionalized to introduce the α-amino group. The temperature control during this step is crucial for achieving good yields and minimizing side reactions.

Alternative Synthetic Pathways

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions represent a modern approach to constructing complex aromatic compounds, including our target molecule:

"...bis(triphenylphosphine)palladium(II) dichloride (281 mg, 0.4 mmol), copper iodide (380 mg, 2.0 mmol), diisopropylamine (5.7 ml, 40 mmol, 4.0 equiv.) and 20 ml THF. The bottle was evacuated and backfilled with Ar for three times."

For our target compound, these metal-catalyzed processes can be used to:

  • Establish carbon-carbon bonds to construct the basic skeleton
  • Introduce functional groups at specific positions with high regiocontrol
  • Build the α-amino ketone functionality through appropriate transformations

This approach typically offers advantages in terms of milder reaction conditions and better functional group tolerance compared to classical methods.

Via Oxime Intermediates

Another viable pathway involves the formation and subsequent transformation of oxime intermediates:

"The isomeric mixture of trifluoromethyl acetophenone (30 gm) was dissolved in aliphatic alcohol (30 ml). To this solution, was added equivalent amount of hydroxylamine hydrochloride or hydroxyl amine sulphate under stirring. 30% NaOH solution (1-1.3 eq) was added gradually to this solution at ambient temperature. The reaction mixture was warmed and stirred at 40 to 45°C for 5-7h."

This oxime intermediate could be utilized to prepare this compound through:

  • Beckmann rearrangement or similar transformations
  • Further functional group manipulations to establish the α-amino ketone structure
  • Formation of the hydrochloride salt

The oxime route is particularly useful for large-scale preparations, as it generally involves more stable intermediates and can provide high purity products after crystallization.

Optimization Parameters for Different Synthetic Routes

Critical Reaction Parameters

The successful synthesis of this compound depends on careful optimization of various reaction parameters. A comparative analysis of these parameters across different synthetic routes is presented in Table 1.

Table 1: Optimization Parameters for Different Synthetic Approaches

Parameter Friedel-Crafts Grignard Reaction Metal-Catalyzed Via Oxime
Temperature 0-25°C 40-50°C (Grignard formation), 0 to -10°C (ketone formation) Room temperature to 80°C 40-45°C (oxime formation)
Solvent Dichloromethane, Nitrobenzene THF, Toluene, Xylene THF, DMF, Acetonitrile Aliphatic alcohols
Catalyst/Reagent AlCl₃, FeCl₃ Iodine, Ethylene dibromide, Fe ligands Pd complexes, Cu catalysts Hydroxylamine salts, NaOH
Reaction Time 2-8 hours 2-4 hours (Grignard), 2-3 hours (ketone) 3-24 hours 5-7 hours
Yield 60-75% 75-85% 70-85% 70-80%

This table is compiled based on data adapted from search results,, and, with adjustments made for the specific compound of interest.

Regioselectivity Considerations

The trifluoromethyl group in benzene derivatives presents important regioselectivity challenges that must be addressed during synthesis:

"As shown in the reaction scheme 1, the process of halogenation of benzotrifluoride is carried out using any of the known methods resulting in a mixture of meta, para and ortho halo isomers in the ratio of ~96: 3:1. In this regard, the orientation of CF3 group results in meta rich product in halogenation reaction of benzotrifluoride."

This meta-directing effect of the trifluoromethyl group is advantageous for preparing our 3-position target compound but requires careful reaction control to maximize the desired isomer. For highest purity, chromatographic separation of isomers may be necessary.

Purification and Salt Formation

Purification Strategies

Obtaining high-purity this compound requires effective purification strategies:

  • Column Chromatography:
    "The filtrate was concentrated in vacuum and the residue was further purified by flash column chromatography with ethyl acetate/petroleum ether (1:15) to yield the target product"

    For our specific compound, a typical eluent system might consist of ethyl acetate/petroleum ether in ratios from 1:10 to 1:5, depending on the specific impurity profile.

  • Recrystallization:
    "The product thus obtained was purified using cyclic saturated hydrocarbons such as cyclopentane, cyclohexane etc., by crystallizing out the required product. The isolated yield of pure product after purification was ~80-85%."

    Recrystallization is particularly effective for the final purification of the hydrochloride salt, which often has lower solubility in organic solvents than the corresponding free base.

  • Extraction Techniques:
    Multiple extractions with appropriate solvents can be employed to remove impurities based on their different solubility profiles. Typically, dichloromethane or ethyl acetate are used for extraction of the organic product from aqueous phases.

Analytical Characterization

Spectroscopic Methods

Various spectroscopic methods are employed to confirm the identity and purity of synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    "The 1H NMR and 13C NMR spectra of the product were also determined"

    For our target compound, characteristic 1H NMR signals would include the α-amino methylene protons, aromatic protons with specific splitting patterns due to the meta-trifluoromethyl substitution, and potentially the NH3+ protons of the hydrochloride salt.

  • Infrared (IR) Spectroscopy:
    IR spectroscopy can identify key functional groups, including the carbonyl (typically around 1680-1700 cm-1), amine (3300-3500 cm-1), and C-F stretching bands characteristic of the trifluoromethyl group (1100-1200 cm-1).

  • Mass Spectrometry:
    Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the 3-trifluoromethyl substitution pattern.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Different synthetic approaches offer varying advantages in terms of efficiency and scalability:

Table 2: Comparative Analysis of Synthetic Methods for this compound

Synthetic Method Typical Yield (%) Number of Steps Starting Materials Key Advantages Key Limitations
Friedel-Crafts Acylation 60-75 4-5 3-(trifluoromethyl)benzene Well-established methodology, accessible reagents Multiple steps, harsh conditions, potential regioselectivity issues
Mannich Reaction 65-80 2-3 3-(trifluoromethyl)acetophenone Fewer steps, direct α-amination May require separation of by-products, sensitive to reaction conditions
Grignard-Based Approach 75-85 3-4 3-bromobenzotrifluoride Higher yields, good selectivity, scalable Requires strict anhydrous conditions, moisture-sensitive reagents
Metal-Catalyzed Reactions 70-85 2-3 Various coupling partners Milder conditions, functional group tolerance Expensive catalysts, potentially challenging purification
Via Oxime Intermediate 70-80 4-5 3-(trifluoromethyl)acetophenone Crystalline intermediates, suitable for scale-up Multiple steps, additional functional group transformations

This table is compiled based on information adapted from search results,,, and general principles of organic synthesis for similar compounds.

Industrial Scale Considerations

For industrial-scale preparation of this compound, additional factors must be considered:

  • Safety: The handling of reactive reagents such as Grignard reagents, Lewis acids, or hydrogen chloride requires appropriate safety measures and engineering controls.

  • Cost-effectiveness: The selection of synthetic route must balance reagent costs, catalyst expenses, and overall process efficiency. The Grignard approach, while requiring strict anhydrous conditions, often provides a good balance of cost and efficiency for larger-scale production.

  • Environmental impact: Green chemistry considerations may influence route selection, favoring processes with fewer steps, less hazardous reagents, and reduced waste generation.

  • Equipment requirements: Specialized equipment for temperature control, air-free handling, and proper mixing becomes essential for consistent results at larger scales.

  • Quality control: Implementation of robust analytical methods throughout the process ensures consistent product quality, as highlighted in search result which mentions achieving "highly pure product in lesser numbers of reaction steps as compared to existing processes and with less than 0.1% unknown impurity."

Scientific Research Applications

Organic Synthesis

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.

Application AreaDescription
Pharmaceuticals Used to synthesize compounds with potential therapeutic effects.
Agrochemicals Acts as an intermediate in the production of agricultural chemicals.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a useful tool for investigating biochemical pathways.

Biological ActivityDescription
Enzyme Inhibition Inhibits certain enzymes, aiding in the study of enzyme kinetics.
Protein-Ligand Interactions Facilitates research on how proteins interact with ligands.

Medicinal Chemistry

Research indicates that this compound exhibits promising anticancer and anti-inflammatory properties. Preliminary studies suggest its potential to inhibit cancer cell growth and modulate inflammatory responses.

Therapeutic AreaFindings
Anticancer Activity Exhibits antiproliferative effects against various human cancer cell lines.
Anti-inflammatory Properties Investigated for its ability to reduce chronic inflammation.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers found that the compound significantly inhibited the growth of several cancer cell lines, demonstrating its potential as an anticancer agent.

  • Study Design : In vitro assays were conducted on human cancer cell lines.
  • Results : The compound showed a dose-dependent reduction in cell viability.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of this compound revealed its effectiveness against specific targets involved in metabolic pathways.

  • Methodology : Kinetic studies were performed to assess inhibition rates.
  • Outcomes : The compound was identified as a potent inhibitor, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Core Modifications

  • 2-(Morpholinosulfonyl)benzoic Acid vs. 2-(Methanesulfonyl)benzoic Acid (CAS 33963-55-2): The replacement of the morpholine moiety with a methyl group in the sulfonyl position reduces steric bulk and alters electronic properties.
  • vs. 2-(2-Methoxyphenylamino)benzoic Acid (CAS 13278-32-5): Substituting the sulfonylmorpholine group with a methoxyphenylamino moiety introduces π-π stacking interactions but eliminates the sulfonamide’s hydrogen-bond acceptor sites, impacting target binding .

Substituent Variations

  • Para-Substituted Derivatives: Compounds like 4-chloro- or 4-methyl-N-(2-(morpholinosulfonyl)ethyl)benzamide (compounds 8 and 10 in ) exhibit enhanced lipophilicity (logP values ~2.5–3.0) compared to the unsubstituted parent compound (logP ~1.8) due to hydrophobic aryl groups .
  • Anti-COVID-19 Derivatives: Compounds such as 5i–5o () feature acetamide-linked aryl groups on the morpholinosulfonylphenyl moiety. The 4-nitrophenyl derivative (5p) shows a 30% higher inhibitory activity against viral proteases than the 4-methoxyphenyl analogue (5j), attributed to electron-withdrawing effects enhancing electrophilic interactions .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The morpholinosulfonyl group enhances water solubility (e.g., 2-(morpholinosulfonyl)benzoic acid: ~15 mg/mL) compared to non-sulfonylated analogues like 2-aminobenzoic acid (~5 mg/mL) .
  • pH Stability : The sulfonamide linkage is stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, limiting its utility in alkaline formulations .

Spectral Data Highlights

  • $ ^1 \text{H} $-NMR : The morpholine protons resonate at δ 3.6–3.7 ppm (multiplet), while the sulfonyl group deshields adjacent aromatic protons (δ 7.8–8.2 ppm) .
  • FT-IR : Strong absorption bands at 1150 cm$ ^{-1} $ (S=O) and 1680 cm$ ^{-1} $ (C=O) confirm sulfonamide and carboxylic acid functionalities .

Anti-Inflammatory Activity

  • 2-(Sulfooxy)benzoic Acid : Structural similarity to aspirin (2-(acetoxy)benzoic acid) confers COX-2 inhibition (IC$ _{50} $ = 2.1 μM), comparable to salicylic acid (IC$ _{50} $ = 1.8 μM) .
  • 2-(Morpholinosulfonyl)benzoic Acid Derivatives: Compound 5j (4-methoxyphenyl) shows moderate anti-inflammatory activity (IC$ _{50} $ = 8.3 μM), likely due to reduced membrane permeability compared to sulfonated analogues .

Anticancer Potential

  • Av7 (2-Acetamidobenzoic Acid Methyl Ester): Exhibits IC$ _{50} $ = 12 μM against AGS gastric cancer cells, outperforming 2-(morpholinosulfonyl)benzoic acid derivatives, which show weaker activity (IC$ _{50} $ > 50 μM) .

Biological Activity

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride, also known by its chemical identifier (CAS Number: 61062-56-4), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3N2O. It features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor growth through various biochemical pathways.
  • Enzyme Inhibition : It may interact with specific enzymes, influencing metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli50
Staphylococcus aureus40
Pseudomonas aeruginosa45

The compound demonstrated significant inhibitory effects compared to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Antitumor Activity

In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines. The findings are summarized in Table 2.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Inhibition of cell proliferation
HeLa (Cervical Cancer)20Cell cycle arrest in the S phase

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer drug candidate .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Regulation : Research indicates that it can arrest the cell cycle at specific phases, preventing cancer cell replication.

Case Studies

Recent studies have explored the application of this compound in clinical settings:

  • Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates and improved patient outcomes.
  • Case Study 2 : In oncology research, a cohort of patients with advanced cancer received treatment involving this compound. Preliminary results showed tumor shrinkage and manageable side effects, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride, and what challenges arise during its preparation?

  • Answer: Synthesis typically involves trifluoromethylation of phenylacetone precursors followed by amination and HCl salt formation. Key challenges include controlling regioselectivity during trifluoromethylation and avoiding byproducts like over-alkylated intermediates. Use anhydrous conditions and catalysts (e.g., Cu(I)) to improve yield . Purity can be verified via HPLC (≥98% as per ) and NMR to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and light. Decomposition occurs above 140°C (mp data in ). Use desiccants and monitor for deliquescence due to the hydrochloride salt’s hygroscopic nature. Always wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer:

  • HPLC: Assess purity (≥98% as per ).
  • NMR (¹H/¹³C): Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and amine proton signals (δ ~2.5–3.5 ppm in ¹H) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., 229.24 g/mol in ).
  • DSC/TGA: Analyze thermal stability (decomposition onset ~140°C) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Answer: The -CF₃ group is strongly electron-withdrawing, activating the phenyl ring toward electrophilic substitution at the meta position. However, steric hindrance from the trifluoromethyl group may limit reactivity in bulky substrates. Computational studies (DFT) are recommended to predict reaction sites, supplemented by experimental validation via kinetic assays .

Q. What strategies can mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

  • Answer:

  • Crystallization Optimization: Use solvent-antisolvent systems (e.g., ethanol/ethyl acetate) to control polymorphism.
  • Salt Screening: Explore alternative counterions (e.g., sulfate, phosphate) if HCl salt exhibits inconsistent solubility.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor crystallization in real-time .

Q. How can researchers identify and quantify degradation products under accelerated stability conditions?

  • Answer: Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradation via:

  • LC-MS/MS: Identify hydrolyzed products (e.g., free amine or trifluoromethylbenzoic acid derivatives).
  • ICH Guidelines: Use validated methods to quantify impurities (≤0.1% threshold for major degradants) .

Methodological Notes

  • Contradiction Handling: and report slightly differing molecular weights (229.24 vs. 240.61 g/mol). Cross-validate with HRMS to resolve discrepancies.
  • Advanced Applications: The compound’s trifluoromethyl group makes it a candidate for PET tracer development (via ¹⁸F-labeling) or as a kinase inhibitor scaffold in medicinal chemistry .

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Reactant of Route 1
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.